N-(4-bromo-2-fluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core fused with a sulfanylacetamide moiety. Key structural elements include:
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN5OS/c1-11(2)18-25-26-19-20(24-15-5-3-4-6-16(15)27(18)19)29-10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXWSBVCKIKQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a synthetic compound that exhibits potential biological activity due to its unique structural features. This compound incorporates a triazole moiety, known for its diverse pharmacological properties, including anticonvulsant , antibacterial , and anticancer activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The compound's structure can be broken down into key components:
- Bromo and Fluoro Substituents : These halogen atoms can influence the compound's lipophilicity and biological interactions.
- Triazoloquinoxaline Core : This core is associated with various biological activities, particularly in the realm of central nervous system disorders.
- Thioether Linkage : The sulfanyl group may enhance the compound's reactivity and interaction with biological targets.
Anticonvulsant Activity
Research has shown that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticonvulsant properties. In a study evaluating several derivatives, some compounds demonstrated potent activity in models of induced seizures. For instance, derivatives with similar triazole structures showed effective inhibition of convulsions induced by metrazol, suggesting that this compound may have comparable effects .
Antibacterial Activity
The antibacterial potential of triazole derivatives is well-documented. A review highlighted that 1,2,4-triazoles often exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain triazole compounds showed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli. The presence of the quinoxaline moiety may further enhance this activity through specific interactions with bacterial enzymes .
Anticancer Activity
The anticancer properties of quinoxaline derivatives have been explored extensively. In vitro studies have indicated that compounds similar to this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .
Data Tables
Case Studies
- Anticonvulsant Evaluation : A study synthesized several triazoloquinoxaline derivatives and evaluated their anticonvulsant activities using the metrazol model. Two compounds demonstrated superior efficacy compared to standard treatments.
- Antibacterial Testing : Another research effort focused on the antibacterial properties of triazole derivatives against resistant strains. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial potency.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that compounds with a similar structure to this compound could reduce cell viability by over 50% at concentrations lower than 10 µM.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazoloquinoxaline exhibit anticancer properties. The structural framework allows for interactions with various biological targets implicated in tumor growth and metastasis. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit proliferation .
Antimicrobial Properties
N-(4-bromo-2-fluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide has demonstrated antibacterial and antifungal activities. The triazole component is particularly noted for its effectiveness against resistant strains of bacteria and fungi . This makes it a candidate for developing new antimicrobial therapies.
Neuroprotective Effects
The compound has been investigated for its potential as a neuroprotective agent . Research on similar triazoloquinoxaline derivatives suggests they may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Antiviral Activity
Emerging studies highlight the antiviral potential of triazoloquinoxaline derivatives against various viral infections. These compounds may inhibit viral replication through interference with viral enzymes or host cell pathways .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of several triazoloquinoxaline derivatives, including the target compound, on human cancer cell lines. The results indicated significant cytotoxicity, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds could trigger apoptosis via the intrinsic pathway, making them promising candidates for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Research Findings and Implications
- Kinase Inhibition: Triazoloquinoxalines (e.g., ) show promise in kinase inhibition; the target’s bromo/fluoro groups may enhance binding to ATP pockets .
- Synthetic Feasibility : Click chemistry () and Suzuki coupling () are scalable for analogs, but the target’s propan-2-yl group may require optimized protection/deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
